molecular formula C18H16N2O4S B2713442 (E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897615-81-5

(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2713442
CAS No.: 897615-81-5
M. Wt: 356.4
InChI Key: RAXMCAHNSJSNHK-VHEBQXMUSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the reactants used, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, reactivity, etc. These properties can often be predicted using computational methods or determined experimentally .

Scientific Research Applications

Antimicrobial Activity

Studies have explored the antimicrobial potential of compounds related to (E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases, which share structural similarities, were synthesized and tested for their antibacterial and antifungal activities. These compounds showed moderate activity against bacteria like E. coli and fungi such as F. oxysporum and A. niger (Vinusha et al., 2015).

Chemical Synthesis and Optimization

In the realm of chemical synthesis, a green approach to synthesizing functionally similar compounds has been reported. This involved a three-component tandem reaction using aroylisothiocyanate, phenyl glycine, and 4-methoxyphenacylbromide in an ionic liquid medium, demonstrating an environmentally friendly method of synthesis (Shahvelayati et al., 2017).

Structural and Functional Characterization

Studies on benzothiazole-imino-benzoic acid ligands and their metal complexes, which are structurally related to the compound , have been conducted. These include characterizations through elemental analyses, FT-IR, NMR, UV/vis, and mass spectroscopy. These studies provide insights into the physical and chemical properties of these compounds, which can be extrapolated to similar compounds like this compound (Mishra et al., 2019).

Pharmacological Potential

While specific pharmacological applications of this exact compound have not been directly studied, structurally related compounds have been investigated for their potential medicinal applications. For example, studies on benzothiazole derivatives have explored their use as antimicrobial and antifungal agents, suggesting possible pharmacological relevance for related compounds (Mishra et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it induces or inhibits .

Safety and Hazards

The safety and hazards associated with a compound are determined based on its physical and chemical properties, as well as its biological activity. This includes its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, development of more efficient synthesis methods, exploration of new applications, or design of related compounds with improved properties .

Properties

IUPAC Name

methyl 2-(3-methoxybenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-20-14-8-7-12(17(22)24-3)10-15(14)25-18(20)19-16(21)11-5-4-6-13(9-11)23-2/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXMCAHNSJSNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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